molecular formula C15H17FN4O B11777100 (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone

Cat. No.: B11777100
M. Wt: 288.32 g/mol
InChI Key: DUFCQEWYBVYRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone (CAS 1576256-33-1) is a chemical compound with a molecular formula of C15H17FN4O and a molecular weight of 288.32 g/mol . Its structure features a 4-aminopiperidine moiety linked via a methanone group to a 3-(4-fluorophenyl)-1H-pyrazole ring, a scaffold recognized in medicinal chemistry for its potential biological properties . Compounds containing fluorophenyl and pyrazole subunits are often investigated for their ability to interact with various biological targets. Related compounds with similar structural motifs, such as pyrazole and piperidine, have been shown to exhibit activity against specific enzymes. For instance, a closely related compound has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14) , a protein involved in cellular response pathways. This suggests potential research applications in studying cellular signaling processes. The product is provided with a high purity level of 97% . It is intended for research purposes by qualified personnel in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C15H17FN4O/c16-11-3-1-10(2-4-11)13-9-14(19-18-13)15(21)20-7-5-12(17)6-8-20/h1-4,9,12H,5-8,17H2,(H,18,19)

InChI Key

DUFCQEWYBVYRNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 3-(4-fluorophenyl)-1H-pyrazol-5-yl derivatives, 1,3-dimethyl-5-pyrazolone (I) serves as a common precursor. Chlorination using POCl3 at 100°C introduces a chloro group at position 5, yielding 5-chloro-1,3-dimethyl-1H-pyrazole (82% yield). Subsequent Friedel-Crafts acylation with 4-fluorobenzoyl chloride under AlCl3 catalysis installs the fluorophenyl ketone moiety, though competing side reactions (e.g., tricyclic byproduct formation) necessitate careful temperature control.

Regioselective Fluorophenyl Substitution

Direct C–H functionalization of pyrazoles remains challenging due to limited inherent reactivity. Miyaura borylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by Suzuki coupling with 4-fluorophenylboronic acid achieves regioselective arylation, as demonstrated in analogous systems (IC50 = 0.293 μM for TRKA inhibition). Palladium catalysts (e.g., Pd(dppf)Cl2) and ligands (XPhos) enhance cross-coupling efficiency, with yields exceeding 75% under optimized conditions.

Ketone Bridge Installation Strategies

Nucleophilic Acyl Substitution

Reaction of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid chloride with 4-aminopiperidine provides direct access to the target compound. Acid chloride formation employs SOCl2 or oxalyl chloride in dichloromethane (0°C to reflux), followed by dropwise addition of 4-aminopiperidine in the presence of Et3N. However, competing amidation or over-acylation necessitates stoichiometric control, with reported yields of 68–72% after silica gel chromatography.

Transition Metal-Catalyzed Carbonylative Coupling

Carbonylative Suzuki-Miyaura coupling between 3-(4-fluorophenyl)-1H-pyrazol-5-ylboronic acid and 1-bromo-4-aminopiperidine under CO atmosphere (1 atm) forms the ketone bridge. Pd(OAc)2/XPhos catalytic systems in THF/water mixtures (90°C, 12 h) achieve 65% yield, though boronic ester hydrolysis remains a side reaction.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)
Nucleophilic Acyl SubstitutionPyrazole acid chloride, 4-aminopiperidineSOCl2, Et3N, CH2Cl27295
Carbonylative Suzuki CouplingPyrazole boronic acid, 1-bromo-4-aminopiperidinePd(OAc)2, XPhos, CO, K2CO36589
Friedel-Crafts Acylation5-Chloro-1,3-dimethylpyrazole, 4-fluorobenzoyl chlorideAlCl3, 1,2-dichloroethane, 80°C6891

Key Observations :

  • Nucleophilic acyl substitution offers simplicity but struggles with regioselectivity in polyfunctional systems.

  • Carbonylative coupling enables convergent synthesis but demands specialized equipment for CO handling.

  • Friedel-Crafts acylation is cost-effective but limited by substrate activation requirements.

Optimization and Scale-Up Challenges

Protecting Group Strategies

Temporary protection of the pyrazole N–H proton (e.g., PMB or SEM groups) prevents unwanted side reactions during ketone formation. PMB removal via TFA/CH2Cl2 (0°C, 2 h) restores the free pyrazole without ketone cleavage.

Solvent and Temperature Effects

THF/water mixtures (4:1 v/v) optimize polarity for Suzuki couplings, while DMF enhances solubility in acyl substitutions. Exothermic reactions (e.g., POCl3 chlorination) require gradual heating (ΔT ≤ 10°C/min) to suppress decomposition.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): Pyrazole H-4 singlet at δ 6.87 ppm; 4-fluorophenyl meta-protons as doublet of doublets (J = 8.5, 5.3 Hz) at δ 7.32–7.45 ppm.

  • 13C NMR : Ketone carbonyl at δ 195.2 ppm; piperidine C-N at δ 48.9 ppm.

  • HRMS : [M+H]+ calculated for C16H18FN4O: 317.1411; observed: 317.1409.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) shows ≥95% purity at 254 nm, with tricyclic byproducts eluting at RRT 1.12 .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Potential Drug Candidate
The compound has been identified as a promising lead in drug development, particularly targeting neurological disorders and cancers. Its structure allows it to interact with various biological targets, which is crucial for therapeutic efficacy.

Case Study: Neuropharmacology

In vitro studies have shown that derivatives of this compound exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, modifications to the piperidine ring have enhanced binding affinity to neurotransmitter receptors, leading to improved pharmacological profiles.

Chemical Probes

Research Tool
Due to its structural characteristics, (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone serves as a valuable chemical probe in biological research. It aids in elucidating the mechanisms of action of neurotransmitter systems.

Interaction Studies

Studies involving this compound have demonstrated its ability to modulate receptor activity, providing insights into neurotransmitter dynamics. These findings are essential for developing targeted therapies that can modulate specific pathways involved in various diseases.

Agricultural Chemistry

Biopesticide Potential
The antimicrobial properties of this compound suggest its potential use as a biopesticide. Research indicates that it can effectively inhibit the growth of certain pathogens affecting crops.

Case Study: Antimicrobial Activity

In laboratory tests, this compound exhibited significant antimicrobial activity against various plant pathogens, indicating its applicability in sustainable agriculture practices.

Synthesis and Modification

Multiple synthetic routes exist for producing this compound. These methods allow for optimization of yield and purity, which are critical for subsequent biological testing.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Variations

The compound’s structural relatives differ in substituents, linkers, or core rings, leading to variations in physicochemical properties and biological activity. Key examples include:

Compound Name / ID Structural Features Key Differences vs. Target Compound Biological Activity / Application References
ADX47273 (mGluR5 modulator) (S)-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]-oxadiazol-5-yl]piperidin-1-yl} Replaces aminopiperidine with oxadiazole-piperidine Positive allosteric modulator of mGluR5
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea Urea linker; trifluoromethyl group on pyrazole Urea instead of methanone; enhanced lipophilicity (CF3) Plasmodium falciparum enzyme inhibition
6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-benzoxazinone Benzoxazinone core; trifluoromethyl and 2-methylphenyl groups Benzoxazinone ring; CF3 for metabolic stability Mineralocorticoid receptor antagonist
(R)-(3-(2-Chloro-6-methoxybenzyl)morpholino)(3-(4-methylpyridin-2-yl)-pyrazolyl)methanone Morpholino linker; chloro-methoxybenzyl and pyridinyl substituents Morpholino group; halogenated aromatic for target binding LpxA enzyme inhibition (antibacterial)
N-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide Mercaptoacetamide side chain Thiol group for covalent binding or redox activity Botulinum neurotoxin inhibition

Functional and Pharmacokinetic Comparisons

  • ADX47273: The oxadiazole ring enhances selectivity for mGluR5 over other glutamate receptors compared to the target compound’s aminopiperidine. However, the oxadiazole may reduce solubility due to its hydrophobic nature .
  • Urea-linked pyrazole (Compound 7): The urea group provides strong hydrogen-bonding capacity, which may improve binding affinity but reduce cell permeability compared to the methanone linker in the target compound .
  • Morpholino-containing analog (RJPXD33): The morpholino group increases water solubility, whereas the target compound’s aminopiperidine may favor CNS penetration due to its basicity .

Data-Driven Insights

  • Molecular Weight Trends: The target compound (288.32 g/mol) is lighter than ADX47273 (~381 g/mol) and benzoxazinone 14n (~467 g/mol), suggesting better bioavailability .
  • Fluorine Impact : All compounds feature fluorophenyl groups, which enhance metabolic stability and π-π interactions. The target compound’s single fluorine may balance lipophilicity better than multi-halogenated analogs (e.g., chloro-methoxybenzyl in RJPXD33) .
  • Enzyme Inhibition: The urea-linked pyrazole (Compound 7) shows IC50 values in the nanomolar range for Plasmodium enzymes, while morpholino-based analogs (e.g., RJPXD33) inhibit LpxA at sub-micromolar concentrations .

3. Conclusion (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone occupies a unique niche among fluorophenyl-pyrazole derivatives. Further studies are warranted to elucidate its specific targets and optimize its pharmacokinetic profile relative to structurally related compounds.

Biological Activity

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone, also known by its chemical formula C21H21FN4O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrazole moiety, which are known for their roles in various biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular Weight380.4154 g/mol
Chemical FormulaC21H21FN4O2
IUPAC Name1-(4-fluorophenyl)-4-[3-(piperidin-4-yloxy)benzoyl]-1H-pyrazol-5-amine
CAS NumberNot available

Research indicates that compounds similar to this compound may act as selective inhibitors of specific kinases, such as p38 MAP kinase. The binding affinity and inhibition kinetics are crucial for understanding their therapeutic potential.

Key Findings:

  • Inhibition of p38 MAP Kinase: The compound has been shown to bind effectively in the ATP-binding pocket of p38 MAP kinase, suggesting a competitive inhibition mechanism. The unique hydrogen bonding interactions contribute to its selectivity .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound and its analogs. For instance:

  • Anticancer Activity: In vitro studies demonstrated that related pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms.
  • Anti-inflammatory Properties: Due to its ability to inhibit p38 MAP kinase, the compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of pyrazole derivatives found that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines. The compound demonstrated an IC50 value indicative of potent activity .

Study 2: Inhibition of Tyrosinase

In another investigation, derivatives structurally related to this compound were tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Results indicated that some compounds exhibited competitive inhibition with low micromolar IC50 values, suggesting potential applications in managing hyperpigmentation disorders .

Q & A

Basic: How can researchers optimize the synthesis of (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise coupling : React 3-(4-fluorophenyl)-1H-pyrazole-5-amine with 4-aminopiperidine derivatives under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) .
  • Catalyst selection : Use acid/base catalysts (e.g., triethylamine or acetic acid) to improve reaction efficiency, depending on the step .
  • Temperature control : Maintain temperatures between 0–25°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Yield monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify regioselectivity of the pyrazole ring and confirm methanone linkage (e.g., carbonyl peak at ~170 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (exact mass: ~314.14 g/mol) and fragmentation patterns .
  • HPLC purity analysis : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to ensure >95% purity .

Basic: What initial biological screening strategies are recommended for this compound?

Methodological Answer:

  • In vitro assays : Test for enzyme inhibition (e.g., protease or kinase targets) using fluorescence-based assays .
  • Cytotoxicity profiling : Use HEK293 or HeLa cells with MTT assays to rule out nonspecific toxicity .
  • Dose-response curves : Establish IC50_{50} values in triplicate, with DMSO controls (<0.1% final concentration) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and collect data at 100 K .
  • Structure refinement : Use SHELXL for anisotropic refinement of non-H atoms and validate geometric parameters (e.g., bond lengths ±0.01 Å) .
  • Validation tools : Check for disorders using PLATON and ensure R-factor convergence (<0.05) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Core modifications : Replace the 4-fluorophenyl group with halogenated analogs (e.g., Cl, Br) to assess electronic effects on bioactivity .
  • Piperidine substitutions : Introduce methyl or ethyl groups to the 4-aminopiperidine moiety and evaluate steric effects via molecular docking .
  • Pharmacophore mapping : Overlay crystal structures of analogs (e.g., pyrazole-thiazolidinone hybrids) to identify critical hydrogen-bonding motifs .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Multi-technique validation : Compare NMR-derived torsion angles with X-ray data to confirm conformational stability .
  • Dynamic effects : Use variable-temperature NMR to assess if solution-state dynamics explain discrepancies .
  • DFT calculations : Optimize the gas-phase structure at the B3LYP/6-31G* level and compare with experimental data .

Advanced: What computational strategies predict metabolic stability or toxicity?

Methodological Answer:

  • In silico ADMET : Use SwissADME to predict CYP450 interactions and blood-brain barrier permeability .
  • Metabolite identification : Simulate phase I/II metabolism with GLORYx and cross-reference with exact mass data (e.g., m/z 312.15 for demethylated products) .

Advanced: How can researchers evaluate polymorphism or solvate formation?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric analysis (TGA) : Detect solvates by measuring weight loss between 25–200°C .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing differences .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • SPR biosensing : Measure binding kinetics to target proteins (e.g., mGluR5) with immobilized ligand surfaces .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts post-treatment .

Advanced: How can in vivo efficacy be correlated with in vitro data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models via LC-MS/MS .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., 14^{14}C) to track compound accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.